

Application of Diaveridine-D6 in Residue Analysis of Veterinary Drugs

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Compound of Interest

Compound Name: *Diaveridine-D6*

Cat. No.: *B15562182*

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Introduction

Diaveridine is a diaminopyrimidine derivative used as a veterinary drug, often in combination with sulfonamides, for the prevention and treatment of coccidiosis and bacterial infections in poultry and other livestock.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for diaveridine in animal-derived food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of diaveridine residues. The use of a stable isotope-labeled internal standard, such as **Diaveridine-D6**, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample preparation and instrument response. [2]

This document provides detailed application notes and protocols for the use of **Diaveridine-D6** as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of diaveridine residues in poultry tissue.

Principle

The method involves the extraction of diaveridine and the internal standard, **Diaveridine-D6**, from the tissue sample, followed by clean-up and analysis using LC-MS/MS. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard. This isotope dilution technique provides high accuracy and precision.

Application Notes

Internal Standard Selection: **Diaveridine-D6** is an ideal internal standard for the analysis of diaveridine as it has the same physicochemical properties as the analyte, ensuring it behaves similarly during sample extraction, clean-up, and chromatographic separation. Its different mass-to-charge ratio (m/z) allows for its distinct detection from the unlabeled diaveridine by the mass spectrometer.

Method Validation: The analytical method should be validated according to international guidelines such as those from VICH GL49 or the ASEAN guidelines on veterinary drug residue detection.[3][4] Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and specificity.

Sample Matrix: This protocol is developed for poultry muscle tissue. However, the method can be adapted for other tissues such as liver and kidney, as well as other animal species, with appropriate validation.

Experimental Protocols

Reagents and Materials

- Diaveridine (analytical standard)
- **Diaveridine-D6** (internal standard)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

- Centrifuge tubes (50 mL and 15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve diaveridine and **Diaveridine-D6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of diaveridine by serially diluting the stock solution with methanol:water (1:1, v/v).
- Internal Standard Spiking Solution (1 µg/mL): Dilute the **Diaveridine-D6** stock solution with methanol:water (1:1, v/v).

Sample Preparation

- Homogenization: Homogenize a representative portion of the poultry muscle tissue.
- Weighing: Weigh 2 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.
- Spiking: Add a known amount (e.g., 100 µL) of the **Diaveridine-D6** internal standard spiking solution to the sample.
- Extraction:
 - Add 10 mL of acetonitrile with 1% formic acid.
 - Vortex for 1 minute.
 - Sonicate for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.

- Clean-up (Solid-Phase Extraction):
 - Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
 - Load the supernatant from the extraction step onto the SPE cartridge.
 - Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
 - Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate diaveridine from matrix components (e.g., start with 95% A, ramp to 95% B).
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 µL
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive

- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: (Precursor ion > Product ion)
 - Diaveridine: To be determined by direct infusion of the standard (e.g., m/z 261.1 > 124.1)
 - **Diaveridine-D6**: To be determined by direct infusion of the standard (e.g., m/z 267.1 > 130.1)

Data Presentation

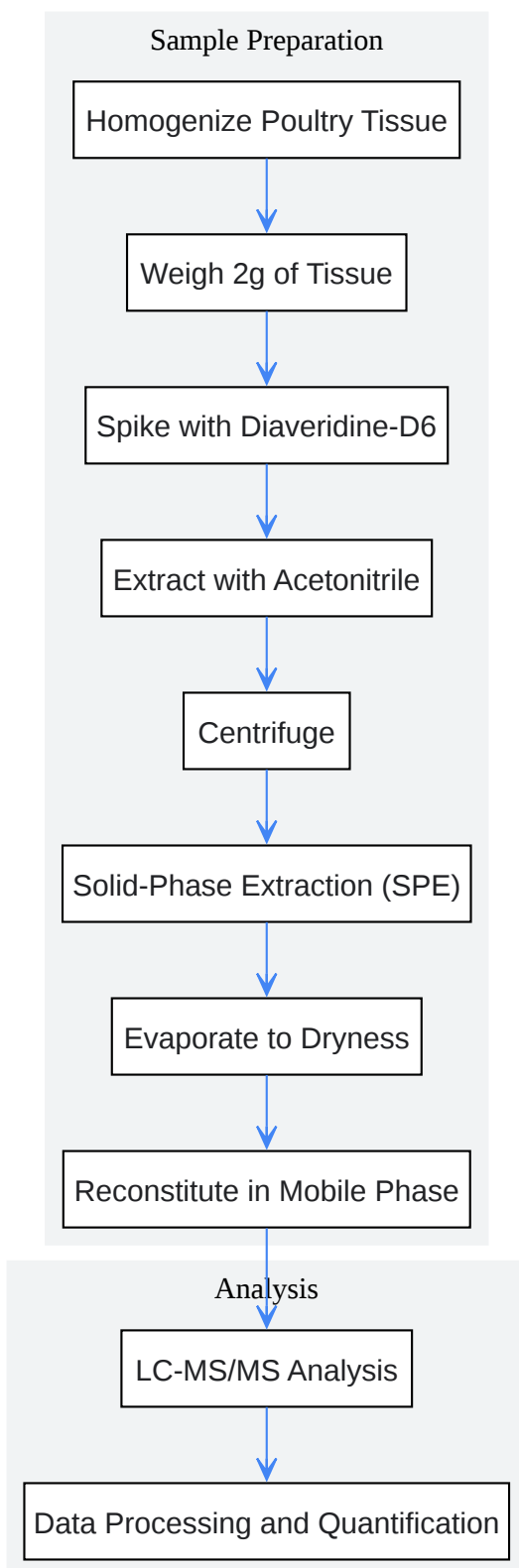
Table 1: LC-MS/MS Parameters for Diaveridine and **Diaveridine-D6**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Diaveridine	261.1	124.1	25
Diaveridine-D6	267.1	130.1	25

Table 2: Method Validation Data (Example)

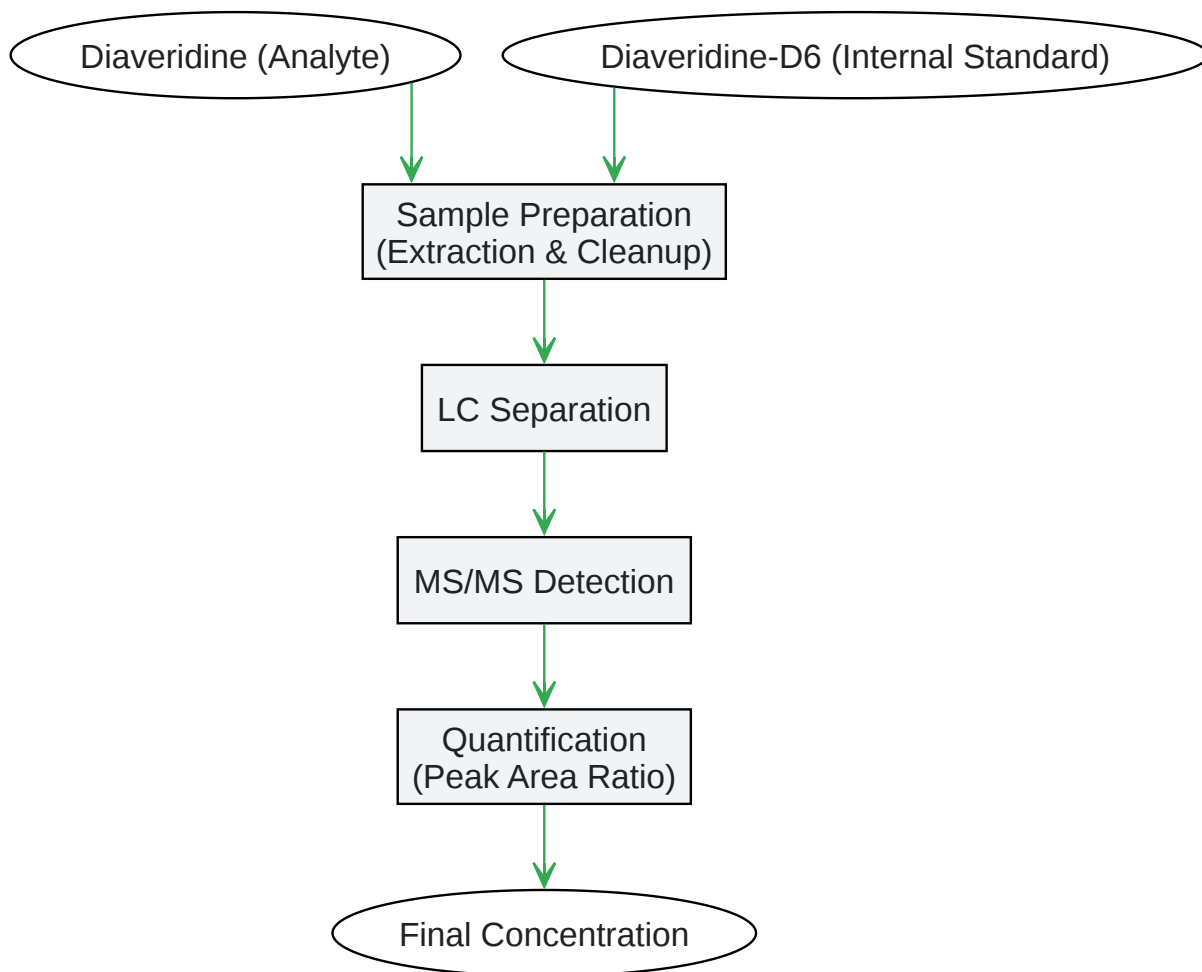
Parameter	Result
Linearity (r^2)	> 0.99
Concentration Range	1 - 100 µg/kg
Recovery	90 - 110%
Precision (RSD%)	< 15%
LOD	0.5 µg/kg
LOQ	1.0 µg/kg

Visualizations



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Caption: Experimental workflow for Diaveridine residue analysis.



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Caption: Logical relationship for isotope dilution analysis.

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